4-Bromophenyl Substitution Confers Superior Anticancer Activity Over Chloro, Fluoro, and Other Aryl Substituents in the 5,6-Dihydropyridine Series
In a series of tricyano-substituted polyfunctional 5,6-dihydropyridine derivatives (compounds 8a–n) bearing different C‑4 and C‑6 aromatic substituents (H, Br, Cl, I, F, Me, OMe, OH, NO₂), the 4,6‑bis(4‑bromophenyl) analog 8a displayed the highest in vitro anticancer activity against both PC3 prostate cancer cells (IC₅₀ = 4.40 µM) and HeLa cervical cancer cells (IC₅₀ = 8.80 µM). The potency of 8a surpassed that of all other halogen (Cl, I, F), methyl, methoxy, and nitro analogs in the series, which showed either weaker activity or were inactive [1]. This positions the 4‑bromophenyl moiety as a critical determinant for anticancer activity within this scaffold.
| Evidence Dimension | In vitro anticancer activity (IC₅₀) |
|---|---|
| Target Compound Data | 8a: IC₅₀ = 4.40 µM (PC3), 8.80 µM (HeLa) |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 0.91 µM (PC3), 3.1 µM (HeLa); Other series members (Cl, I, F, Me, OMe, OH, NO₂) displayed higher (weaker) IC₅₀ values or were inactive |
| Quantified Difference | 8a was >2‑fold more potent than any other analog in the series on PC3 cells and was the only compound with single-digit µM activity on HeLa cells |
| Conditions | PC3 and HeLa cell lines; compound series 8a–n; doxorubicin as positive control |
Why This Matters
Procurement of the 4‑bromophenyl derivative directly enables synthesis of the most active anticancer congener in this scaffold, whereas substitution with 4‑chloro, 4‑fluoro, or other aryl variants leads to reduced or lost antiproliferative activity.
- [1] Hameed, A., Anwar, A., Khan, K. M., & Malik, R. (2013). Urease inhibition and anticancer activity of novel polyfunctional 5,6-dihydropyridine derivatives and their structure-activity relationship. European Journal of Chemistry, 4(1), 49–52. DOI: 10.5155/eurjchem.4.1.49-52.701. View Source
